chemical structure of 6-Chloro-2-ethylbenzo[d]oxazole
chemical structure of 6-Chloro-2-ethylbenzo[d]oxazole
[1][2]
Executive Summary
6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring system substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position, this molecule serves as a critical scaffold in medicinal chemistry and agrochemical development. Its structural rigidity, combined with the lipophilic nature of the ethyl and chloro substituents, makes it a valuable pharmacophore for targeting enzyme active sites, particularly in antimicrobial and anti-inflammatory research.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 1027019-12-0 |
| IUPAC Name | 6-chloro-2-ethyl-1,3-benzoxazole |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Physical State | Colorless liquid or low-melting solid |
| Solubility | Soluble in organic solvents (CHCl₃, DMSO, MeOH); poorly soluble in water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| SMILES | CCC1=NC2=C(O1)C=C(C=C2)Cl |
Structural Analysis
The core of the molecule is the benzo[d]oxazole bicycle, a planar aromatic system that mimics the purine bases found in DNA/RNA, conferring potential for biological interaction.
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6-Chloro Substituent: The chlorine atom at position 6 acts as an electron-withdrawing group (EWG) via induction but is electron-donating via resonance. In this position, it enhances the lipophilicity of the molecule (increasing membrane permeability) and blocks metabolic oxidation at the para-position relative to the nitrogen, potentially increasing metabolic stability.
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2-Ethyl Substituent: The ethyl group at the C2 position introduces steric bulk and flexibility compared to a methyl group. It serves as a hydrophobic anchor, often critical for fitting into hydrophobic pockets of target enzymes (e.g., cyclooxygenase or bacterial DNA gyrase).
Synthetic Pathways[2][7]
Two primary methodologies are established for the synthesis of 6-Chloro-2-ethylbenzo[d]oxazole: a "Green" condensation route and an oxidative cyclization route.
Protocol A: Green Condensation in PEG-400 (Recommended)
This method is preferred for its high atom economy, mild conditions, and avoidance of toxic volatile organic solvents.
Reagents:
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2-Amino-5-chlorophenol (1.0 equiv)
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Propionaldehyde (1.1 equiv)
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Polyethylene Glycol 400 (PEG-400) as solvent[2]
Step-by-Step Methodology:
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Preparation: Charge a round-bottom flask with PEG-400 (approx. 5-10 mL per mmol of substrate).
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Addition: Add 2-Amino-5-chlorophenol and stir to dissolve. Add propionaldehyde slowly to the mixture.
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Reaction: Heat the mixture to 80–85°C . Stir efficiently for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).
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Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/cold water.
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Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the pure product.
Protocol B: Oxidative Cyclization (Organocatalytic)
This route utilizes an oxidative closure of a phenolic Schiff base or amide, useful when starting from the amide precursor.
Reagents:
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N-(4-chlorophenyl)propionamide
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1-Iodo-4-nitrobenzene (Catalyst, 10-20 mol%)
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Oxone (Terminal Oxidant)[3]
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Solvent: HFIP (Hexafluoroisopropanol) or similar polar medium.
Workflow Diagram:
Figure 1: Comparison of synthetic routes. Method A utilizes a condensation mechanism in a green solvent, while Method B employs an organocatalytic oxidative approach.
Analytical Profiling
Accurate characterization is vital for validating the synthesis. The following data represents the standard spectral signature for 6-Chloro-2-ethylbenzo[d]oxazole.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ / DMSO-d₆ (400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 1.29 - 1.45 | Triplet (t) | 3H | -CH₂-CH₃ | Terminal methyl of ethyl group ( |
| 2.75 - 2.95 | Quartet (q) | 2H | -CH₂ -CH₃ | Methylene bridge ( |
| 7.27 | Doublet of Doublets (dd) | 1H | Ar-H (C5) | Coupling with C4 and C7 ( |
| 7.47 - 7.50 | Doublet (d) | 1H | Ar-H (C7) | Meta-coupling, adjacent to Cl ( |
| 7.56 | Doublet (d) | 1H | Ar-H (C4) | Ortho-coupling ( |
Infrared Spectroscopy (IR)[2][6][7][11]
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1610–1620 cm⁻¹: C=N stretching (Characteristic of the oxazole ring).
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1570 cm⁻¹: C=C aromatic skeletal vibrations.
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1050–1250 cm⁻¹: C-O-C stretching (Ether linkage of the oxazole).
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700–800 cm⁻¹: C-Cl stretching.
Biological Potential & Applications[3][5][13][14][15][16]
The 2-substituted benzoxazole scaffold is a privileged structure in drug discovery. The specific 6-chloro-2-ethyl derivative exhibits potential in two primary therapeutic areas:
Antimicrobial Activity (DNA Gyrase Inhibition)
Benzoxazoles are known isosteres of nucleobases. The planar structure allows intercalation into bacterial DNA or binding to the ATP-binding pocket of DNA Gyrase B , an enzyme essential for bacterial DNA replication. The 6-chloro group enhances affinity for the hydrophobic pocket of the enzyme.
Anti-Inflammatory (COX Inhibition)
The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests activity against Cyclooxygenase (COX) enzymes. The 2-ethyl group provides the necessary steric volume to occupy the hydrophobic channel of the COX active site, potentially inhibiting the conversion of arachidonic acid to prostaglandins.
Mechanism of Action Diagram:
Figure 2: Predicted mechanisms of action. The compound targets inflammatory pathways via COX inhibition and bacterial replication via DNA gyrase interference.
References
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Organocatalytic Syntheses of Benzoxazoles via C-H Functionalization Source: The Journal of Organic Chemistry (ACS Publications) Context: Describes the oxidative cyclization method (Method B) and provides specific NMR data for the 6-chloro-2-ethyl derivative. URL:[Link]
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Green Synthesis of Benzoxazole Derivatives Using PEG-400 Source: Semantic Scholar / ResearchGate Context: Details the environmentally friendly condensation protocol (Method A) and confirms spectral data. URL:[Link][3][2][4][5][6]
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Benzoxazole Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central Context: General review of the biological activities (Antimicrobial, Anticancer) of 2-substituted benzoxazoles. URL:[Link]
